Class Reactivity Gradient: Alkyl Substitution at the α-Carbon Suppresses Nucleophilic Reactivity
Sammes et al. (1971) prepared a homologous series of α-cyano-sulfonyl chlorides and reported that compounds bearing an alkyl group at the α-carbon atom were markedly less reactive towards nucleophiles than the parent cyanomethanesulfonyl chloride, with reactivity decreasing with increasing alkyl chain length [1]. The target compound, featuring a gem-dimethyl-substituted α-carbon, falls within this suppressed-reactivity regime relative to cyanomethanesulfonyl chloride (CAS 27869-05-2). This means that for applications requiring controlled, attenuated electrophilicity to avoid over-reaction or by-product formation, the gem-dimethyl homologue offers a tunable alternative to the more aggressive parent compound.
| Evidence Dimension | Relative reactivity toward nucleophiles (qualitative rank order within homologous series) |
|---|---|
| Target Compound Data | Markedly less reactive than parent (qualitative observation; exact rate constant not reported in abstract) |
| Comparator Or Baseline | Cyanomethanesulfonyl chloride (unsubstituted α-carbon): most reactive in series |
| Quantified Difference | Significant reduction in reactivity (qualitatively described as 'markedly less reactive'); reactivity inversely proportional to α-alkyl chain length |
| Conditions | Reaction with primary and secondary amines, alcohols, and enamines as reported in J. Chem. Soc. C, 1971, 2151–2155 |
Why This Matters
This class-level reactivity trend enables rational selection: pick the unsubstituted parent for maximum reactivity, or choose the gem-dimethyl homologue when controlled electrophilicity is required to minimize side reactions or achieve chemoselectivity.
- [1] Sammes, M.P., Wylie, C.M. and Hoggett, J.G. (1971) 'α-Cyano-sulphonyl chlorides: their preparation and reactions with amines, alcohols, and enamines', Journal of the Chemical Society C: Organic, pp. 2151–2155. doi:10.1039/J39710002151. View Source
